[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
107777-49-1 |
|---|---|
Molecular Formula |
C14H14O4 |
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-(2-hydroxy-6-methoxyphenyl)-3-methoxyphenol |
InChI |
InChI=1S/C14H14O4/c1-17-11-7-3-5-9(15)13(11)14-10(16)6-4-8-12(14)18-2/h3-8,15-16H,1-2H3 |
InChI Key |
JMRBJLVTXSIPQQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1C2=C(C=CC=C2OC)O)O |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Biphenyl 2,2 Diol, 6,6 Dimethoxy
Classical Approaches to Biphenyl (B1667301) Core Construction
Classical methods focus on the formation of the carbon-carbon single bond that links the two phenyl rings. These reactions are fundamental in organic synthesis and have been adapted for a wide array of biphenyl derivatives.
The Ullmann reaction, first reported by Fritz Ullmann in 1901, is a cornerstone of biaryl synthesis. wikipedia.orgthermofisher.com The classic version involves the copper-mediated homocoupling of two aryl halide molecules at high temperatures (often exceeding 200°C) to form a symmetrical biphenyl. wikipedia.orgorganic-chemistry.orgoperachem.com The reaction is typically performed with an excess of copper powder or a copper-bronze alloy. wikipedia.org
The general mechanism is believed to involve the formation of an organocopper intermediate. organic-chemistry.org While initially plagued by harsh conditions and erratic yields, modern advancements have improved the reaction's scope and reliability. wikipedia.org For the synthesis of the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- core, a plausible route would involve the coupling of a suitably substituted 2-halo-3-methoxyphenol derivative. The presence of substituents on the aryl halide can influence the reaction's efficiency; both electron-withdrawing and electron-donating groups are generally tolerated. operachem.com
Table 1: Key Features of the Ullmann Coupling Reaction
| Feature | Description |
|---|---|
| Reactants | Aryl Halides (I, Br, Cl) |
| Catalyst/Promoter | Copper (powder, bronze alloy, salts) |
| Conditions | High temperatures (>150-200°C) |
| Solvents | Often high-boiling polar solvents like DMF, nitrobenzene |
| Scope | Primarily for symmetrical biaryls, though unsymmetrical variations exist |
The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used palladium-catalyzed method for creating C-C bonds, particularly for biaryl synthesis. gre.ac.ukdiva-portal.org Developed by Akira Suzuki in 1979, the reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. diva-portal.org
The catalytic cycle is generally understood to involve three main steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide to form an organopalladium(II) complex. diva-portal.orgnih.gov
Transmetalation: The organic group is transferred from the boron atom to the palladium center. diva-portal.orgkochi-tech.ac.jp
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product and regenerating the palladium(0) catalyst. diva-portal.org
This method's popularity stems from its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acids. diva-portal.orgyoutube.com For the synthesis of 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diol, a potential strategy is the coupling of a 2-halo-3-methoxyphenol derivative with its corresponding boronic acid. A study has reported the successful synthesis of 2,2'-dimethoxybiphenyl (B32100) crystals using the Suzuki-Miyaura coupling, demonstrating the viability of this approach for constructing the core of the target molecule. researchgate.net
Table 2: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples |
|---|---|
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, [Pd(allyl)Cl]₂ |
| Ligand | Phosphines (e.g., PPh₃, JohnPhos) |
| Base | Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) |
| Solvents | Toluene, Dioxane, THF, DMF, often with water |
| Boron Reagent | Arylboronic acids, Arylboronate esters (e.g., pinacol (B44631) esters) |
Enantioselective Synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Precursors
Due to the rotational barrier around the aryl-aryl single bond, 2,2',6,6'-tetrasubstituted biphenyls like the target molecule can exist as stable, non-superimposable mirror images (atropisomers). Enantioselective synthesis aims to produce one of these enantiomers preferentially.
Asymmetric oxidative coupling is a powerful strategy for the direct enantioselective synthesis of axially chiral biaryls from prochiral precursors. This approach often utilizes a chiral catalyst to control the stereochemistry during the C-C bond formation. A well-known example is the synthesis of 1,1'-bi-2-naphthol (B31242) (BINOL) derivatives. Research has shown that chiral diphosphine oxide-iron(II) complexes can catalyze the enantioselective oxidative coupling of 2-naphthol (B1666908) derivatives with high yields. rsc.org This suggests that a similar strategy could be employed for the synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- by using a substituted monophenol, such as 2-methoxyphenol, as the starting material. The chiral metal complex would orchestrate the coupling to favor one atropisomer over the other.
Another advanced concept involves the transfer of chirality from a pre-existing stereocenter to the new chiral axis, a process known as central-to-axial chirality exchange. nih.gov This method has been used for the enantioselective synthesis of biphenols from 1,4-diketones, where the chirality of sp³ stereocenters in the precursor is tracelessly transferred to the biaryl axis during an aromatization event. nih.gov
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgwikiwand.com After the desired stereochemistry is set, the auxiliary is removed. This is a robust and well-established method in asymmetric synthesis.
A highly relevant example is the diastereoselective synthesis of a diamide-bridged biaryl ligand. uni-muenchen.de This synthesis starts with racemic 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid, a close derivative of the target compound. The racemic diacid is reacted with an enantiomerically pure chiral amine, such as (R,R)-1,2-diaminocyclohexane, which acts as the chiral auxiliary. uni-muenchen.de This reaction forms two diastereomeric cyclic diamides, which can be separated by chromatography. Subsequent cleavage of the amide bonds removes the auxiliary and yields the enantiomerically pure 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-dicarboxylic acid, which can then be converted to the target diol.
Table 3: Chiral Auxiliary-Mediated Resolution Process
| Step | Description |
|---|---|
| 1. Attachment | A racemic biphenyl precursor (e.g., a diacid) is reacted with an enantiopure chiral auxiliary (e.g., (R,R)-diaminocyclohexane). |
| 2. Formation of Diastereomers | Two separable diastereomers are formed. |
| 3. Separation | The diastereomers are separated using physical methods like crystallization or chromatography. |
| 4. Cleavage | The chiral auxiliary is chemically removed from the separated diastereomer, yielding the enantiopure biphenyl precursor. |
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations. nih.gov It is regarded as a "green" chemistry tool due to its high selectivity, mild reaction conditions, and the biodegradable nature of the catalysts. nih.gov For chiral synthesis, enzymes are particularly valuable for their ability to distinguish between enantiomers or the enantiotopic faces of a prochiral molecule.
One effective biocatalytic strategy for generating chiral biphenyls is enzymatic desymmetrization. An abstract describes the desymmetrization of σ-symmetric 2'-halo-1,1'-biphenyl-2,6-diols using Burkholderia cepacia lipase (B570770). researchgate.net In this process, the lipase selectively acylates one of the two enantiotopic hydroxyl groups, producing a chiral monoester with high enantiomeric excess. Conversely, hydrolytic desymmetrization of the corresponding diacetate with the same lipase can yield the opposite enantiomer of the monoester. researchgate.net This approach could be adapted to a prochiral precursor of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- to introduce chirality efficiently.
Resolution Techniques for Enantiopure [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
Due to the stable axial chirality (atropisomerism) of the hindered biphenyl backbone, [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- exists as a pair of non-superimposable mirror images (enantiomers). The separation of the racemic mixture into its pure enantiomers is crucial for its application in asymmetric catalysis. This process, known as chiral resolution, is primarily accomplished through diastereomeric salt formation or chiral chromatography.
Diastereomeric Salt Formation and Separation
Classical resolution via diastereomeric salt formation is one of the most reliable and industrially scalable methods for separating enantiomers. nih.gov This technique leverages the fact that diastereomers, unlike enantiomers, have different physical properties, such as solubility. nih.gov
The process involves the following steps:
Salt Formation : The racemic [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-, which is acidic due to its phenolic hydroxyl groups, is treated with a single enantiomer of a chiral base (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.
Fractional Crystallization : The resulting mixture of diastereomeric salts is separated based on their differential solubility in a suitable solvent. One diastereomer typically crystallizes out of the solution preferentially, while the other remains in the mother liquor.
Liberation of Enantiomers : After separating the crystallized salt, it is treated with a strong acid (e.g., HCl) to break the ionic bond. This regenerates the enantiomerically pure diol and the protonated chiral resolving agent, which can often be recovered and reused. The other enantiomer can be isolated from the mother liquor through a similar process.
The success of this method depends heavily on the choice of the resolving agent and the crystallization solvent.
| Common Chiral Resolving Agents (Bases) |
| Natural Alkaloids |
| Brucine |
| Quinine |
| Quinidine |
| Strychnine |
| Synthetic Amines |
| (R)- or (S)-1-Phenylethanamine |
| (R)- or (S)-1-(1-Naphthyl)ethylamine |
| Dehydroabietylamine |
| Other Chiral Bases |
| Chiral Amidines |
Recent studies have shown that strongly basic chiral amidines are particularly effective for resolving weakly acidic biaryl diols, forming robust salts that lead to efficient separation.
Chiral Chromatography Applications
Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. researchgate.net It relies on the differential interaction of enantiomers with a chiral stationary phase (CSP). For [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-, both direct and indirect methods can be applied.
Direct Chiral HPLC: This is the most common approach, where the racemic mixture is passed through a high-performance liquid chromatography (HPLC) column packed with a CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated or immobilized on a silica (B1680970) support, are highly effective for the separation of atropisomeric biaryls. The chiral selector creates a transient diastereomeric complex with each enantiomer, with one being slightly more stable than the other, leading to different retention times and thus separation.
Indirect Chiral HPLC: In this method, the racemic diol is first derivatized by reacting it with an enantiomerically pure chiral derivatizing agent (CDA). This reaction converts the pair of enantiomers into a pair of diastereomers. These diastereomers can then be readily separated using standard, non-chiral (achiral) HPLC columns because they have different physical properties. After separation, the chiral auxiliary must be chemically cleaved to recover the pure diol enantiomers.
| Parameter | Direct Chiral HPLC | Indirect Chiral HPLC |
| Stationary Phase | Chiral (e.g., Chiralpak®, Lux® Cellulose) | Achiral (e.g., C18, Silica) |
| Mobile Phase | Normal (Hexane/IPA) or Reversed (ACN/H₂O) | Standard achiral mobile phases |
| Derivatization | Not required | Required (forms diastereomers) |
| Pros | Fast, direct analysis | Uses standard, less expensive columns |
| Cons | CSPs can be expensive | Requires extra reaction and cleavage steps |
Green Chemistry Principles in the Synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
The synthesis of biaryl compounds has traditionally involved methods with significant environmental drawbacks. However, modern synthetic chemistry increasingly incorporates the principles of green chemistry to develop more sustainable processes.
Key green chemistry considerations for the synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- include:
Catalysis over Stoichiometric Reagents : Traditional Ullmann couplings require stoichiometric or excess amounts of copper, leading to significant metal waste. organic-chemistry.orgthermofisher.com Modern catalytic methods, such as Suzuki-Miyaura or improved Ullmann-type reactions, use only small amounts (mol% or even ppm) of a catalyst (e.g., palladium, nickel, or copper), dramatically improving atom economy and reducing waste.
Use of Greener Solvents : Many classic coupling reactions employ hazardous, high-boiling solvents like DMF, NMP, or benzene (B151609). A key green objective is to replace these with more benign alternatives. Recent advancements have enabled efficient Suzuki couplings to be performed in water or alcohol-water mixtures, which are significantly safer and more environmentally friendly.
Energy Efficiency : Long reaction times at high temperatures, common in classic Ullmann reactions, are energy-intensive. Innovative techniques such as microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, thereby lowering energy consumption. Microwave heating can also enhance the efficiency of catalytic reactions.
Biocatalysis : The use of enzymes as catalysts represents an ideal green chemistry approach. For phenol (B47542) coupling reactions, enzymes like laccase can catalyze the oxidative coupling of phenol derivatives under very mild conditions (room temperature, neutral pH, and in water). This method avoids the use of toxic metals and harsh reagents entirely, generating water as the only byproduct.
| Synthetic Approach | Traditional Method (e.g., Classic Ullmann) | Green Alternative (e.g., Catalytic/Biocatalytic) |
| Reagents | Stoichiometric copper metal | Catalytic amounts of Pd, Cu, or enzymes (laccase) |
| Solvents | DMF, NMP, Benzene | Water, Ethanol, 2-MeTHF |
| Energy | High temperature, long reaction times | Mild conditions or microwave heating |
| Byproducts | Significant metal and organic waste | Minimal waste; water is a common byproduct |
By embracing these principles, the synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- and other valuable biaryl compounds can be made more efficient, safer, and environmentally sustainable.
Derivatization and Structural Modification of 1,1 Biphenyl 2,2 Diol, 6,6 Dimethoxy
Synthesis of Chiral Ligands from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Core
The versatility of the 6,6'-dimethoxy-[1,1'-biphenyl]-2,2'-diol core is demonstrated by its transformation into various classes of chiral ligands. These modifications primarily target the 2,2'-positions, replacing the hydroxyl groups or other functionalities with coordinating groups capable of binding to metal centers.
Phosphine (B1218219) and Phosphite Derivatives
One of the most significant applications of the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- backbone is in the synthesis of chiral diphosphine ligands. These ligands are renowned for their performance in asymmetric hydrogenation and cross-coupling reactions. A prominent example is MeO-BIPHEP, which stands for 2,2'-bis(diphenylphosphino)-6,6'-dimethoxy-1,1'-biphenyl.
The synthesis of these ligands typically involves the resolution of a racemic biphenyl (B1667301) precursor followed by the introduction of phosphine groups. MeO-BIPHEP has been shown to be a highly effective ligand in asymmetric catalysis, often serving as a benchmark for newly developed ligands. For instance, its ruthenium complexes are powerful catalysts for the asymmetric hydrogenation of various substrates.
Another important class of phosphine ligands derived from a related scaffold is represented by SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl), a bulky and electron-rich monodentate phosphine ligand that has found widespread use in palladium-catalyzed cross-coupling reactions. The synthesis of such ligands highlights the modularity of the biphenyl core, allowing for variations in both the phosphine substituents and the biphenyl backbone itself to optimize catalytic activity.
| Ligand Name | Abbreviation | Chemical Name | Applications | CAS Number |
|---|---|---|---|---|
| (R)-(+)-MeO-BIPHEP | (R)-MeO-BIPHEP | (R)-(+)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) | Asymmetric hydrogenation, C-C coupling | 133545-16-1 |
| (S)-(−)-MeO-BIPHEP | (S)-MeO-BIPHEP | (S)-(−)-(6,6′-Dimethoxybiphenyl-2,2′-diyl)bis(diphenylphosphine) | Asymmetric hydrogenation, allylic alkylation | 133545-17-2 |
| SPhos | SPhos | 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl | Palladium-catalyzed cross-coupling reactions | 657408-07-6 |
Amide, Imine, and Schiff Base Ligand Synthesis
The biphenyl scaffold can also be elaborated into nitrogen-containing ligands such as amides, imines, and Schiff bases. These ligands are valuable in coordination chemistry and catalysis due to their diverse coordination modes and electronic properties. The synthesis often begins with a diamine or dialdehyde (B1249045) derivative of the biphenyl core. For example, chiral 6,6'-dimethoxybiphenyl-2,2'-diamine can serve as a precursor for more complex ligand systems.
A typical synthetic route involves the reaction of the diamine with an acylating agent to form an amide. In one reported synthesis, (S)-6,6'-dimethoxybiphenyl-2,2'-diamine was reacted with acetic anhydride (B1165640) to afford the corresponding diamide. This amide can then undergo further reactions, such as coupling with aryl halides, to build more complex structures.
The formation of imines, or Schiff bases, is achieved through the condensation of an amine with a carbonyl compound (aldehyde or ketone). Starting from a dialdehyde derivative like 6,6'-diformyl-2,2'-dimethoxybiphenyl, condensation with various primary amines would yield a range of diimine (Schiff base) ligands. These reactions are typically straightforward, often involving refluxing the reactants in an alcoholic solvent. The resulting Schiff base ligands are versatile, capable of coordinating to a variety of metal ions to form stable complexes used in catalysis.
| Compound Type | Precursor | Reaction | Product Type | Potential Application |
|---|---|---|---|---|
| Amide | 6,6'-dimethoxybiphenyl-2,2'-diamine | Acylation (e.g., with acetic anhydride) | Bis(amide) derivative | Intermediate for N-heterocyclic carbene (NHC) ligands |
| Imine (Schiff Base) | 6,6'-diformyl-2,2'-dimethoxybiphenyl | Condensation with primary amines | Bis(imine) ligand | Formation of metal complexes for catalysis |
Multi-dentate Ligand Systems from Biphenolic Scaffolds
The rigid yet flexible nature of the biphenyl backbone makes it an excellent platform for constructing multi-dentate ligands, which can bind to a metal center through multiple donor atoms, leading to enhanced stability and selectivity in catalytic complexes. By introducing additional coordinating groups onto the biphenyl core, ligands with denticities ranging from bidentate to hexadentate can be synthesized.
For example, phosphoramidites are a class of P,N-ligands that have been successfully developed from biphenolic precursors. These ligands combine the properties of both phosphine and amine donors. The synthesis of such ligands from the [1,1'-Biphenyl]-2,2'-diol framework allows for the creation of a chiral pocket around the metal center, which is crucial for high enantioselectivity in reactions like palladium-catalyzed asymmetric cycloadditions.
Furthermore, by linking two terdentate chelating units through a spacer connected to the biphenyl core, potentially hexadentate ligands can be created. These ligands can form complex architectures, such as double-helical dinuclear complexes, depending on the coordinating metal ion. The versatility of the biphenolic scaffold allows for the synthesis of ligands capable of forming unusual coordination geometries, such as the tetranuclear zinc core supported by three pentadentate ligands derived from N,N'-bis(2-hydroxyphenyl)-pyridine-2,6-dicarboxamide.
Functionalization at Phenolic Hydroxyl Groups
The phenolic hydroxyl groups at the 2,2'-positions are key functional handles for derivatization. They can be readily converted into ethers or esters, or used as anchoring points for building larger, more complex structures like macrocycles.
Etherification and Esterification Reactions
Etherification and esterification are fundamental transformations for modifying the properties of the biphenolic core. Etherification, the conversion of the hydroxyl group to an ether, is often used to protect the hydroxyl group or to introduce new functional groups. For instance, demethylation of the 6,6'-methoxy groups with a reagent like boron tribromide (BBr3) yields a tetrahydroxybiphenyl derivative. These newly formed hydroxyl groups can then be re-etherified. A common example is the protection with a methoxymethyl (MOM) group via reaction with MOM-Cl.
Esterification involves the reaction of the phenolic hydroxyl groups with a carboxylic acid or its derivative. This reaction can be used to introduce a wide variety of functionalities onto the biphenyl scaffold. Selective monoesterification of diols can be challenging due to the competing formation of the diester, but specific reagents and conditions have been developed to achieve high selectivity. For example, a mixture of Al2O3 and methanesulfonic acid has been reported as an effective system for the selective monoesterification of diols without the need for a solvent.
Formation of Macrocyclic Structures
The biphenolic unit is an attractive building block for the synthesis of macrocycles due to its defined geometry and conformational properties. By linking the two phenolic ends, or by using a dialdehyde derivative of the biphenyl in a condensation reaction, a variety of macrocyclic structures can be formed.
One notable example involves the synthesis of shape-persistent, double-helically twisted macrocycles. Starting from 2,2'-dimethoxy-5,5'-dibromobiphenyl, a Suzuki-Miyaura coupling reaction can introduce dialdehyde functionalities. Subsequent intramolecular McMurry coupling of this quaterphenyl (B1678625) dialdehyde leads to the formation of a large macrocycle. X-ray crystallographic analysis of a derivative revealed a double-helically twisted chiral structure.
Another common strategy for macrocyclization is the condensation of a dialdehyde with a diamine to form macrocyclic imines (Schiff bases). A dialdehyde based on the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- core could be reacted with various diamines to produce [2+2], [3+3], or even larger macrocyclic products. The size of the resulting macrocycle can often be controlled by using a metal ion as a template during the condensation reaction. These macrocyclic hosts are of great interest for their potential applications in molecular recognition, sensing, and catalysis.
Introduction of Additional Stereocenters or Functional Groups
The introduction of new stereocenters or functional groups onto the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold is a key strategy to expand its utility. The existing axial chirality of the biphenyl backbone can influence the stereochemical outcome of reactions at appended functionalities, leading to diastereomeric derivatives with distinct properties.
One common approach to derivatization involves the modification of the hydroxyl groups. For instance, these groups can be etherified or esterified to introduce a wide array of functional moieties. Such modifications not only alter the steric bulk around the chiral axis but can also introduce new reactive sites for further functionalization.
Furthermore, the aromatic rings of the biphenyl system are amenable to electrophilic substitution reactions, allowing for the introduction of various substituents. For example, formylation of the parent compound can yield a dicarbaldehyde derivative. This derivative serves as a versatile intermediate for a range of subsequent transformations. The aldehyde groups can be reduced to hydroxymethyl groups, which can then be converted to bromomethyl groups. These bromomethyl functionalities are excellent precursors for the introduction of other groups, such as methyl or ethyl, through reductive dehalogenation or coupling reactions.
A summary of potential derivatization reactions starting from a related chiral biphenyl core is presented in the table below, illustrating the introduction of various functional groups.
| Starting Material | Reagent(s) | Product Functional Group |
| (S)-6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde | NaBH₄ | Diol (-CH₂OH) |
| (S)-2,2'-Bis(hydroxymethyl)-6,6'-dimethoxy-1,1'-biphenyl | PBr₃ | Bromomethyl (-CH₂Br) |
| (S)-2,2'-Bis(bromomethyl)-6,6'-dimethoxy-1,1'-biphenyl | H₂, Pd/C | Methyl (-CH₃) |
| (S)-6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde | Ph₃P⁺MeBr⁻, ᵗBuOK | Vinyl (-CH=CH₂) |
| (S)-2,2'-Divinyl-6,6'-dimethoxy-1,1'-biphenyl | H₂, Pd/C | Ethyl (-CH₂CH₃) |
| (S)-6,6'-Dialkyl-[1,1'-biphenyl]-2,2'-dimethoxy | BBr₃ | Diol (-OH) |
These synthetic routes demonstrate the feasibility of introducing a variety of functional groups, thereby creating a diverse library of ligands from a single chiral precursor. The choice of derivatization strategy is dictated by the desired properties of the final molecule, such as its solubility, stability, and catalytic activity.
Solid-Phase Synthesis and Immobilization of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Derivatives
The immobilization of chiral catalysts, including derivatives of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-, onto solid supports is a significant area of research aimed at improving their practical utility. Solid-phase synthesis and immobilization facilitate the separation and recovery of the catalyst from the reaction mixture, enabling its reuse and reducing product contamination. This approach is particularly valuable in industrial applications where catalyst cost and process efficiency are critical considerations.
Several strategies can be employed for the solid-phase synthesis and immobilization of these biphenyl derivatives. A common method involves the covalent attachment of the biphenyl scaffold to a polymeric support, such as polystyrene, or an inorganic support like silica (B1680970) gel. nih.gov The point of attachment can be a functional group introduced onto the aromatic ring or through the hydroxyl groups.
For instance, a derivative of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- bearing a reactive functional group, such as a carboxylic acid or a halogen, can be synthesized. This functionalized biphenyl can then be coupled to a solid support that has a complementary reactive group. Common coupling reactions used for immobilization include amide bond formation, ether synthesis, and palladium-catalyzed cross-coupling reactions like the Suzuki coupling. nih.gov
The choice of the solid support and the linker used for immobilization can significantly impact the performance of the resulting heterogeneous catalyst. The porosity and swelling properties of the polymer support, for example, can affect the accessibility of the catalytic sites to the reactants. The length and nature of the linker can also influence the flexibility and local environment of the immobilized catalyst, which in turn can affect its activity and enantioselectivity.
An overview of common solid supports and potential immobilization strategies is provided in the table below.
| Solid Support | Linkage Chemistry | Example Functional Groups |
| Polystyrene (PS) beads | Suzuki Coupling | Boronic acid on PS, Halogen on biphenyl |
| Silica Gel (SiO₂) | Amide Coupling | Amine-functionalized silica, Carboxylic acid on biphenyl |
| Carbon Nanotubes | π-π Stacking/Covalent | Functionalized nanotubes |
| Magnetic Nanoparticles | Various covalent linkages | Functionalized nanoparticles |
The development of robust and efficient methods for the solid-phase synthesis and immobilization of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- derivatives is crucial for their application in continuous flow reactors and other advanced chemical processes. These immobilized catalysts offer the potential for more sustainable and economically viable synthetic methodologies.
Applications of 1,1 Biphenyl 2,2 Diol, 6,6 Dimethoxy Derivatives in Asymmetric Catalysis
The axially chiral scaffold of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- has proven to be a cornerstone in the development of privileged ligands for asymmetric catalysis. The inherent C₂ symmetry of this backbone, combined with the steric and electronic properties conferred by the methoxy (B1213986) groups, allows for the creation of a well-defined and effective chiral environment around a metal center. These methoxy groups influence the dihedral angle of the biphenyl (B1667301) system, which in turn dictates the geometry of the resulting metal complex and its ability to discriminate between enantiotopic faces of a prochiral substrate. nih.gov Derivatives of this diol, most notably chiral diphosphines like (R)- and (S)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(diphenylphosphine) (commonly known as MeO-BIPHEP), are renowned for their performance in a variety of metal-catalyzed enantioselective transformations. scbt.comnih.gov The unique biphenyl structure facilitates strong π-π stacking interactions, which can further influence the spatial arrangement and stability of catalytic intermediates, leading to enhanced selectivity. scbt.com
Chiral Ligands in Asymmetric Metal-Catalyzed Reactions
The design of effective chiral ligands is paramount for achieving high levels of enantioselectivity in homogeneous catalysis. nih.gov Ligands derived from the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- framework are prized for their modularity. Variations in the phosphine (B1218219) substituents or at other positions on the biphenyl core can fine-tune the steric and electronic nature of the ligand, allowing for optimization for specific substrates and reactions. nih.gov MeO-BIPHEP, for instance, has been extensively compared with other prominent biaryl diphosphine ligands like BINAP, demonstrating complementary or superior performance in certain catalytic processes. nih.gov
Asymmetric hydrogenation is a powerful and atom-economical method for producing enantiomerically enriched compounds, particularly chiral alcohols and amines, which are valuable intermediates in the pharmaceutical and fine chemical industries. nih.gov Complexes of transition metals like ruthenium and rhodium with chiral diphosphine ligands derived from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- are highly effective catalysts for the reduction of prochiral ketones, imines, and olefins. nih.govnih.gov
Ruthenium(II) complexes incorporating diphosphine ligands such as MeO-BIPHEP, often in combination with a chiral diamine, have emerged as exceptionally efficient catalysts for the asymmetric hydrogenation of a wide array of aromatic and heteroaromatic ketones. nih.govrsc.org These catalytic systems are known for their high activity and ability to furnish chiral secondary alcohols with excellent enantioselectivities, often exceeding 99% enantiomeric excess (ee). nih.gov The mechanism is believed to involve the formation of a ruthenium hydride species, where the chiral diphosphine and diamine ligands work in concert to control the stereochemical outcome of the hydride transfer to the carbonyl group. nih.gov The choice of diphosphine ligand can significantly affect both the activity and the enantioselectivity of the catalyst. While MeO-BIPHEP has proven effective, studies have shown that its performance can be substrate-dependent, sometimes yielding moderate enantioselectivity for challenging substrates like β-keto esters with fluorinated side chains. nih.gov
Table 1: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones using MeO-BIPHEP and Related Ligands
| Substrate | Catalyst System | Conditions | Product | Conversion/Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| 1-Acetonaphthone | Ru(II)-MeO-BIPHEP/(R,R)-DPEN | Isopropanol, Base | (R)-1-(1-Naphthyl)ethanol | High | >95 | |
| Methyl 3-oxo-4,4,4-trifluorobutanoate | Ru/MeO-BIPHEP | 110°C | Methyl (R)-4,4,4-trifluoro-3-hydroxybutanoate | - | 57 | nih.gov |
| Aromatic Ketones (General) | Ru-NNP Ligands | H₂, Base | Chiral Alcohols | High | Up to 99.9 | nih.govrsc.org |
Rhodium-catalyzed asymmetric hydrogenation is one of the most reliable methods for the enantioselective reduction of prochiral olefins, particularly functionalized alkenes such as α-(acylamino)acrylates, to produce chiral amino acid derivatives. rsc.orgresearchgate.netsigmaaldrich.com Chiral diphosphine ligands based on the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold are highly effective in these transformations. wiley-vch.de The Rh(I) center, coordinated by the C₂-symmetric ligand, creates a chiral environment that directs the hydrogenation to one face of the double bond. researchgate.net The electronic properties of the MeO-BIPHEP ligand, influenced by the electron-donating methoxy groups, can modulate the reactivity of the rhodium center, impacting both catalytic activity and enantioselectivity. rsc.org These catalysts have been instrumental in the industrial synthesis of several chiral drugs and their intermediates. rsc.org
Table 2: Rhodium-Catalyzed Asymmetric Hydrogenation using Biphenyl-Type Ligands
| Substrate | Catalyst System | Conditions | Product | Conversion/Yield (%) | ee (%) | Reference |
|---|---|---|---|---|---|---|
| Methyl 2-acetamidoacrylate | [Rh(COD){(Ra)-BIPHEP}{(Sc)-ProlOMe}] | CH₂Cl₂, H₂ (5 bar), 25°C | (R)-N-Acetylalanine methyl ester | >99 | 51 | rsc.org |
| Methyl (Z)-α-acetamidocinnamate | Rh(I)-MeO-BIPHEP | Methanol, H₂ (1 atm), RT | N-Acetyl-D-phenylalanine methyl ester | 100 | >95 | nih.gov |
| α,β-Unsaturated Ketones | Rh(I)-Chiral Diene Ligands | Methanol/Water, H₂ | Chiral Saturated Ketones | Good | High |
Asymmetric Carbon-Carbon Bond Forming Reactions
The construction of carbon-carbon bonds in an enantioselective manner is a central goal of modern organic synthesis. Ligands derived from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- have been employed in several palladium-catalyzed cross-coupling reactions to generate valuable, sterically hindered, and axially chiral molecules.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of synthetic chemistry for the formation of C-C bonds, particularly for creating biaryl compounds. nih.gov When applied to sterically hindered substrates, this reaction can be used to synthesize atropisomeric biaryls, which are compounds possessing axial chirality. The development of enantioselective variants of the Suzuki-Miyaura reaction using palladium catalysts with chiral phosphine ligands has been a significant area of research. nih.govbeilstein-journals.org Ligands derived from the biphenyl scaffold can induce high levels of enantioselectivity in the coupling of ortho-substituted aryl halides and arylboronic acids, leading to enantioenriched biaryl products. beilstein-journals.org For example, chiral-bridged biphenyl monophosphine ligands have shown excellent reactivity and enantioselectivity control in the synthesis of axially chiral biaryls. beilstein-journals.org While direct examples focusing solely on MeO-BIPHEP derivatives are specific, the principle extends to the broader class of chiral biphenyl ligands. Recent work has also demonstrated that chiral catalysts can mediate the Suzuki-Miyaura reaction to produce crystalline 2,2'-dimethoxybiphenyl (B32100) with remarkable chiroptical activity, showcasing a novel approach to synthesizing axially chiral biphenyls. nih.govresearchgate.net The Mizoroki-Heck reaction, another powerful palladium-catalyzed C-C bond-forming reaction, also benefits from phosphine ligands to construct new carbon-carbon bonds, often with high stereoselectivity depending on the catalyst system. researchgate.net
The asymmetric aldol (B89426) and Mannich reactions are fundamental C-C bond-forming reactions that provide access to chiral β-hydroxy carbonyl and β-amino carbonyl compounds, respectively. nih.gov These structural motifs are ubiquitous in natural products and pharmaceuticals. While the use of ligands specifically derived from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- is not as extensively documented for these reactions as for hydrogenations, the broader class of chiral biphenyl diols has been explored as organocatalysts. For instance, axially chiral biphenyl diols can act as Brønsted acid catalysts, activating carbonyl compounds towards nucleophilic attack through hydrogen bonding. beilstein-journals.org In metal-catalyzed versions, chiral ligands are used to control the facial selectivity of the enolate or enol ether addition to the aldehyde or imine. For example, dinuclear zinc complexes with chiral ligands have been developed for direct catalytic asymmetric Mannich-type reactions. nih.gov Similarly, silver-catalyzed asymmetric Mannich reactions can proceed with high enantioselectivity using chiral phosphine ligands derived from amino acids. organic-chemistry.org Although direct application of MeO-BIPHEP in these specific transformations is less common, the underlying principles of using C₂-symmetric biaryl scaffolds to create a defined chiral pocket are highly relevant and suggest potential for future development in this area.
Enantioselective C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful strategy in organic synthesis, offering a more atom- and step-economical approach to complex molecules. The development of catalytic enantioselective C-H functionalization reactions is a key challenge, and chiral ligands play a crucial role in achieving high levels of stereocontrol. While the broader class of biphenyl-based ligands has been explored in this context, specific applications of catalysts derived from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- are an emerging area of research.
Transition metal catalysts, when combined with chiral ligands, can create a chiral environment that directs the functionalization of a specific C-H bond with high enantioselectivity. The steric and electronic properties of the 6,6'-dimethoxy substituents on the biphenyl scaffold can influence the catalytic activity and selectivity of these complexes. Research in this area aims to develop robust catalytic systems for various C-H functionalization reactions, such as arylation, alkylation, and amination, with high yields and enantiomeric excesses.
Asymmetric Oxidation and Epoxidation Reactions
Asymmetric oxidation and epoxidation reactions are fundamental transformations for the synthesis of chiral building blocks, such as chiral alcohols and epoxides. While various catalytic systems have been developed for these reactions, there is ongoing research into new and more efficient chiral catalysts. Biphenyl-based ligands have been investigated for their potential in this area. For instance, new biaryl iminium salt catalysts have been reported for enantioselective alkene epoxidation, achieving high enantioselectivities semanticscholar.org. The performance of these catalysts is influenced by the substitution pattern and the dihedral angle of the biphenyl backbone semanticscholar.org.
While the general applicability of biphenyl scaffolds is acknowledged, detailed studies focusing specifically on derivatives of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- in asymmetric oxidation and epoxidation are still developing. The electronic nature of the methoxy groups at the 6 and 6' positions could potentially modulate the reactivity and selectivity of metal complexes in these transformations.
Diels-Alder and Other Pericyclic Reactions
The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol. The development of chiral catalysts for asymmetric Diels-Alder reactions is a significant area of research. Chiral atropisomeric biphenyl diols have been shown to be effective organocatalysts in oxo-Diels-Alder reactions rsc.orgresearchgate.net. These catalysts operate through hydrogen bonding to activate the dienophile.
A study on a series of chiral atropisomeric biphenyl diols in the oxo-Diels-Alder reaction of aldehydes with Danishefsky's diene demonstrated their catalytic activity. The specific yields and enantioselectivities were found to be dependent on the structure of the biphenyl diol catalyst and the aldehyde substrate rsc.orgbeilstein-journals.org. Although this study provides a proof of concept for the use of biphenyl diols in asymmetric Diels-Alder reactions, specific data for derivatives of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- was not detailed in the provided sources.
| Catalyst | Aldehyde | Yield (%) | ee (%) |
|---|---|---|---|
| Biphenyl Diol 1 | Benzaldehyde | 64 | 8 |
| Biphenyl Diol 2 | Benzaldehyde | 41 | 2 |
| Biphenyl Diol 1 | Trimethylacetaldehyde | 51 | 65 |
| Biphenyl Diol 2 | Trimethylacetaldehyde | 45 | 72 |
Ring-Opening Polymerization Initiated by [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Complexes
Ring-opening polymerization (ROP) is a versatile method for the synthesis of biodegradable and biocompatible polymers, such as polyesters and polycarbonates. The use of well-defined metal complexes as initiators allows for control over the polymerization process, including the molecular weight and stereochemistry of the resulting polymer. While various metal complexes with different ligand systems have been explored for ROP, the application of complexes bearing [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- as a ligand is a specialized area of interest.
The design of the ligand is crucial for the activity and selectivity of the ROP catalyst. The biphenyl scaffold provides a rigid and tunable framework, and the substituents on the ligand can be modified to fine-tune the steric and electronic properties of the metal center. Research in this field focuses on synthesizing novel metal complexes with these ligands and evaluating their performance in the polymerization of various cyclic monomers.
Organocatalytic Applications of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Derivatives
In addition to their use as ligands in metal-catalyzed reactions, derivatives of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- have found significant applications as organocatalysts, particularly as chiral Brønsted acids and bases.
Chiral phosphoric acids (CPAs) derived from axially chiral binaphthol (BINOL) and related biphenyl scaffolds are powerful Brønsted acid catalysts for a wide range of enantioselective transformations mit.edursc.orgbeilstein-journals.org. These catalysts function by activating electrophiles through hydrogen bonding, thereby facilitating nucleophilic attack in a stereocontrolled manner.
Derivatives of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- can be converted into chiral phosphoric acids. The steric and electronic properties of the 3,3'-substituents on the biphenyl backbone are crucial for the efficacy of these catalysts. A recent study detailed the synthesis of a variety of adjustable axially chiral biphenyl ligands, starting from racemic 6,6′-dimethoxybiphenyl-2,2′-dicarbaldehyde, and their subsequent conversion to chiral phosphoric acids nih.gov. These BIPOL-based (BIPOL for [1,1'-biphenyl]-2,2'-diol) chiral phosphoric acids were evaluated in asymmetric synthesis, demonstrating the potential of this scaffold in Brønsted acid catalysis nih.gov.
| Reaction Type | Catalyst Type | Key Features | Reference |
|---|---|---|---|
| Friedel–Crafts Alkylation | BINOL-derived CPA | Highly enantioselective addition of indoles to ortho-quinone methides. | beilstein-journals.org |
| Synthesis of Axially Chiral Compounds | Various CPAs | Catalytic synthesis of a wide range of axially chiral biaryls and heterobiaryls. | mit.edu |
| Asymmetric Synthesis | BIPOL-based CPA | Evaluation in six model reactions including additions and cycloadditions. | nih.gov |
Chiral Brønsted bases are an important class of organocatalysts that can promote a variety of enantioselective reactions by deprotonating a pronucleophile to generate a chiral ion pair. While the development of chiral Brønsted base catalysis is an active area of research, the application of derivatives of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- in this context is less explored compared to their Brønsted acid counterparts.
The design of effective chiral Brønsted bases often involves the incorporation of a basic functional group onto a chiral scaffold. The [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- framework could potentially serve as such a scaffold. Further research is needed to explore the synthesis and catalytic activity of Brønsted base organocatalysts derived from this specific biphenyl diol.
Bifunctional Organocatalysts Incorporating the Biphenol Moiety
Bifunctional organocatalysts are molecules that possess two distinct functional groups that act in concert to promote a chemical reaction, often by activating both the nucleophile and the electrophile simultaneously. researchgate.netnist.gov The [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- framework is an excellent backbone for designing such catalysts due to its C2-symmetry and the strategic positioning of its hydroxyl groups. These groups can act as Brønsted acids or hydrogen-bond donors, while other functionalities can be introduced to provide a basic or Lewis acidic site.
One notable application of chiral biphenyl diols is in asymmetric oxo-Diels-Alder reactions. While not exclusively focused on the 6,6'-dimethoxy derivative, studies on atropisomeric biphenyl diols have shown that the substituents on the biphenyl scaffold significantly influence both the reactivity and enantioselectivity. nih.gov The diol moiety can activate the carbonyl group of the dienophile through hydrogen bonding, while the chiral environment dictates the facial selectivity of the diene attack. For example, in the reaction between aldehydes and Danishefsky's diene, chiral biphenyl diols have been shown to be effective organocatalysts, affording dihydro-4-pyranone derivatives in good yields and with moderate to high enantioselectivities. nih.gov The steric and electronic properties of the substituents at the 6,6'-positions are crucial in tuning the catalyst's performance. The methoxy groups in [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- are known to influence the dihedral angle of the biphenyl backbone, which in turn affects the geometry of the catalytic pocket.
Derivatives of this biphenol have also been developed into other classes of bifunctional catalysts. For instance, chiral phosphoric acids derived from substituted biphenols have emerged as powerful catalysts for a wide range of asymmetric transformations. These catalysts possess both a Brønsted acidic proton and a Lewis basic phosphoryl oxygen, allowing them to activate a variety of substrates. While direct examples utilizing the 6,6'-dimethoxybiphenol are not extensively documented in readily available literature, the general principle of using substituted biphenols to create a well-defined chiral acidic environment is a cornerstone of this field.
Furthermore, the diamine derivative of this biphenol, 6,6'-dimethoxybiphenyl-2,2'-diamine, has been used to synthesize chiral N-heterocyclic carbene (NHC) precursors. magtech.com.cn These NHCs, when complexed to metals such as palladium or gold, can act as bifunctional catalysts where the metal center serves as the primary catalytic site and the chiral ligand environment dictates the stereochemical outcome. In some cases, the ligand itself may participate in substrate activation through non-covalent interactions.
The following table summarizes the performance of some catalysts derived from or related to [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- in asymmetric reactions.
| Catalyst/Ligand | Reaction | Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
|---|---|---|---|---|---|
| (S)-MeO-BIPHEP (diphosphine) | Ru-catalyzed Asymmetric Hydrogenation | Methyl acetoacetate | >95 | 99 | magtech.com.cn |
| Chiral Biphenyl Diol (general) | Oxo-Diels-Alder | Benzaldehyde and Danishefsky's diene | 41-64 | 2-8 | nih.gov |
| Chiral Biphenyl Diol (general) | Oxo-Diels-Alder | Trimethylacetaldehyde and Danishefsky's diene | 66 | 72 | nih.gov |
| (S)-NHC-Au(I) Complex | Intramolecular Hydroamination | N-(2-pentynyl)tosylamide | 47 | 44 | magtech.com.cn |
Photoredox Catalysis and Electrocatalysis with [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Derived Systems
Photoredox and electrocatalysis represent modern frontiers in synthetic chemistry, offering green and efficient methods for a wide range of chemical transformations. These techniques rely on the generation of highly reactive species, such as radical ions, through single-electron transfer (SET) processes initiated by light or electricity, respectively. The development of chiral catalysts for asymmetric photoredox and electrocatalytic reactions is an area of intense research.
The [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold has the potential to be incorporated into ligands for metal-based photosensitizers or as a core for purely organic photocatalysts. In a typical photoredox cycle, a photosensitizer absorbs light to reach an excited state, which can then engage in SET with a substrate. A chiral photosensitizer could, in principle, induce asymmetry in this process. However, based on the available scientific literature, specific examples of photoredox catalysts derived from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- are not well-documented. The primary focus for this biphenol has been on its use in thermal asymmetric catalysis.
Similarly, in the realm of electrocatalysis, the biphenol moiety could be integrated into redox-active polymers or immobilized on electrode surfaces to create a chiral environment for electrochemical reactions. researchgate.net Such modified electrodes could potentially mediate enantioselective oxidations or reductions. Redox-active organic materials, including polymers and covalent organic frameworks, are being explored for their utility in heterogeneous electrocatalysis for organic synthesis. researchgate.net These materials offer the advantages of recyclability and robustness. While the concept is promising, the application of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- derived systems in this specific context is still an emerging area with limited reported examples.
The lack of extensive research in these areas may be due to several factors, including the potential for the biphenol moiety to be susceptible to degradation under the highly oxidizing or reducing conditions often employed in photoredox and electrocatalysis. Furthermore, the design of effective chiral catalysts for these processes requires careful tuning of the electronic properties of the catalyst to match the redox potentials of the substrates, a challenge that is actively being addressed by researchers in the field.
Heterogeneous Catalysis and Immobilized Chiral Catalysts from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
The development of heterogeneous chiral catalysts is of paramount importance for practical applications in industry, as it allows for easy separation and recycling of the expensive catalyst. The immobilization of homogeneous catalysts, such as those derived from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-, onto solid supports is a common strategy to achieve this goal.
Various solid supports can be employed for immobilization, including inorganic materials like silica (B1680970) and zeolites, as well as organic polymers such as polystyrene. The biphenol moiety can be covalently attached to the support through functionalization of the aromatic rings or the 6,6'-methoxy groups. Alternatively, non-covalent immobilization methods, such as encapsulation or adsorption, can also be utilized.
A key challenge in the heterogenization of chiral catalysts is to maintain the high activity and enantioselectivity of the homogeneous counterpart. The linking strategy and the nature of the support can significantly impact the catalyst's performance. For instance, a flexible linker may allow the catalytic center to behave more like its homogeneous analogue, while a rigid linker might impose conformational constraints that alter its catalytic properties.
Polymer-supported catalysts offer the advantage of being usable in both batch and continuous-flow reactors. Soluble polymer supports can retain the high activity of the homogeneous catalyst while allowing for recovery by precipitation. Insoluble, cross-linked polymers provide for simpler filtration-based separation. While specific examples of polymer-supported catalysts derived from [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- are not abundant in the literature, the principles of this approach are well-established for similar chiral ligands.
Another emerging area is the use of Covalent Organic Frameworks (COFs) as platforms for heterogeneous catalysis. magtech.com.cnmdpi.comnih.gov COFs are crystalline porous polymers with a highly ordered structure, which can be designed to incorporate chiral catalytic sites. The well-defined pores of COFs can provide a size-selective and shape-selective environment for catalysis, potentially enhancing both activity and enantioselectivity. The [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- unit could serve as a chiral building block for the synthesis of catalytically active COFs. This approach offers the potential for creating robust, recyclable, and highly efficient heterogeneous chiral catalysts.
The following table provides a conceptual overview of potential strategies for the heterogenization of catalysts based on the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold.
| Immobilization Strategy | Support Material | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Covalent Grafting | Silica, Polystyrene | High catalyst stability, low leaching | Potential for reduced activity/selectivity due to steric hindrance |
| Non-covalent Adsorption | Mesoporous materials | Simple preparation | Risk of catalyst leaching |
| Incorporation into Polymer Backbone | Soluble or insoluble polymers | High catalyst loading, potential for cooperative effects | Synthesis of the functionalized monomer can be complex |
| Use as a Building Block for COFs | - | High surface area, ordered pores, excellent recyclability | Synthesis of crystalline COFs can be challenging |
Mechanistic Investigations and Theoretical Studies of 1,1 Biphenyl 2,2 Diol, 6,6 Dimethoxy Systems
Conformational Analysis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- and its Derivatives
The unique three-dimensional structure of substituted biphenyls is central to their function, particularly in applications like asymmetric catalysis. Conformational analysis elucidates the stable arrangements of these molecules and the energy barriers separating them.
Atropisomerism is a form of stereoisomerism that arises from hindered rotation around a single bond, where the rotational barrier is high enough to allow for the isolation of individual conformers. nih.govmdpi.com In biphenyl (B1667301) systems, this phenomenon occurs when bulky substituents are present in the ortho positions of the two phenyl rings. youtube.com These substituents sterically clash with each other, restricting the free rotation around the central carbon-carbon bond that connects the rings. youtube.com This restricted rotation creates a stereogenic axis, leading to non-superimposable, mirror-image structures known as atropisomers, which are a form of axial chirality. youtube.combilkent.edu.tr
For [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-, the substituents at the ortho positions (2, 2', 6, and 6') are hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups. The steric hindrance between these groups on the opposing rings is significant enough to create a substantial energy barrier to rotation. Consequently, the molecule is not planar and exists as a pair of stable enantiomers, (R)- and (S)-[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-. The stability of these atropisomers is determined by the magnitude of the rotational energy barrier; a barrier greater than approximately 93 kJ·mol⁻¹ at room temperature is generally sufficient to prevent racemization and allow for the separation of the enantiomers. mdpi.com
The conformational stability and the rotational energy barrier in biphenyl systems are highly sensitive to the nature of the ortho substituents. researchgate.net Both the size (steric effects) and the electronic properties of the substituents play a crucial role in determining the preferred dihedral angle between the phenyl rings and the energy required for interconversion. researchgate.netnih.gov
In derivatives of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-, modifications to the existing hydroxyl and methoxy groups or the introduction of new substituents can systematically tune the molecule's conformational properties.
Steric Effects: Increasing the steric bulk of the ortho substituents generally leads to a higher rotational barrier, enhancing the configurational stability of the atropisomers. For instance, replacing the methoxy groups with larger alkoxy groups (e.g., ethoxy, isopropoxy) would increase steric repulsion and raise the energy barrier to rotation.
Electronic Effects: The electronic nature of substituents can influence intramolecular interactions, such as hydrogen bonding or dipole-dipole interactions, which can affect conformational preferences. researchgate.net For example, introducing electron-withdrawing groups could alter the charge distribution and influence the electrostatic interactions between the two aromatic rings. beilstein-journals.org
The following table illustrates the predicted influence of different types of substituents on the rotational energy barrier and atropisomeric stability of the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold.
| Substituent Type (at ortho positions) | Example Group | Predicted Effect on Rotational Barrier (ΔG‡) | Predicted Effect on Atropisomeric Stability |
|---|---|---|---|
| Increased Steric Bulk | -OiPr, -OtBu | Increase | Higher stability, slower racemization |
| Decreased Steric Bulk | -H | Decrease | Lower stability, faster racemization |
| Electron-Withdrawing | -NO2, -CF3 | Moderate Increase (due to size) | May alter electronic interactions, but size is often the dominant factor |
| Electron-Donating | -NH2 | Moderate Increase (due to size) | Can influence intramolecular hydrogen bonding potential |
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become an indispensable tool for elucidating complex reaction mechanisms at the molecular level. mdpi.com For reactions involving [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- as a chiral ligand or catalyst, DFT calculations can map out entire reaction pathways, identify key intermediates and transition states, and rationalize experimental observations such as selectivity. researchgate.netrsc.org
When [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- or its derivatives are employed as ligands in asymmetric catalysis, they create a chiral environment around the metal center that dictates the stereochemical outcome of the reaction. researchgate.netcsuohio.edu DFT calculations can model the complete catalytic cycle, providing detailed geometric and energetic information for each step. researchgate.net
The process involves:
Geometry Optimization: The three-dimensional structures of all species along the reaction coordinate—including reactants, catalyst-substrate complexes, intermediates, transition states, and products—are computationally optimized to find their lowest energy conformations.
Energy Calculations: Single-point energy calculations are performed on the optimized geometries to determine their relative stabilities.
Transition State Search: Sophisticated algorithms are used to locate the transition state (TS), which represents the maximum energy point along the minimum energy path connecting a reactant and a product. The TS structure provides crucial information about bond-forming and bond-breaking processes.
Frequency Analysis: Vibrational frequency calculations are performed to confirm the nature of the stationary points. A true minimum on the potential energy surface has all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.
A key application of DFT in the context of chiral ligands like [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- is the prediction and rationalization of stereoselectivity. researchgate.net Enantioselective reactions produce one enantiomer in excess over the other. This preference arises because the reaction pathways leading to the two enantiomers proceed through diastereomeric transition states, which have different energies.
Using an (R)-configured ligand, for example, the reaction could proceed through two transition states, TS-R (leading to the R-product) and TS-S (leading to the S-product). These two transition states are diastereomeric and thus have different free energies (G). The difference in their activation free energies (ΔΔG‡ = G(TS-S) - G(TS-R)) determines the enantiomeric ratio of the products. A lower energy transition state corresponds to a faster reaction rate and, therefore, the major product. This relationship can be used to computationally predict the enantiomeric excess (ee) of a reaction before it is run experimentally.
The following table presents a hypothetical example based on DFT calculations for a reaction catalyzed by a complex of (R)-[1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-.
| Transition State | Product Enantiomer | Calculated Relative Free Energy (ΔG‡, kcal/mol) | Predicted Outcome |
|---|---|---|---|
| TS-A (Favored) | S-product | 15.2 | Predicted Enantiomeric Excess (ee) >99% in favor of the S-product |
| TS-B (Disfavored) | R-product | 18.5 |
Electronic Structure Analysis of Metal-Ligand Complexes Involving [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-
The catalytic activity of a metal complex is fundamentally governed by its electronic structure. usd.edu [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- functions as a bidentate ligand, typically coordinating to a metal center through the oxygen atoms of its two hydroxyl groups after deprotonation to form a dianionic ligand. DFT provides a detailed picture of the bonding, charge distribution, and orbital interactions within these metal-ligand complexes. nih.govresearchgate.net
Key electronic properties that can be analyzed using DFT include:
Molecular Orbitals (MOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the complex's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of the complex's kinetic stability and electronic excitation properties. nih.gov
Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis or Mulliken population analysis can be used to calculate the partial atomic charges on the metal center and the ligand atoms. This information reveals the extent of charge transfer between the ligand and the metal, indicating the nature of the metal-ligand bond (i.e., its covalent versus ionic character).
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This is useful for predicting where the complex will interact with substrates. nih.gov
These computational analyses help in understanding how the electronic properties of the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- ligand, influenced by its methoxy substituents, modulate the reactivity and selectivity of the metal center. iut.ac.ir This knowledge can guide the rational design of more efficient catalysts for specific chemical transformations.
The table below summarizes key electronic properties that could be obtained from a DFT calculation on a hypothetical metal complex with a deprotonated [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- ligand.
| Calculated Property | Typical DFT Output | Interpretation |
|---|---|---|
| HOMO Energy | -5.8 eV | Relates to the electron-donating ability of the complex. |
| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the complex. |
| HOMO-LUMO Gap | 4.6 eV | Indicator of chemical reactivity and stability. nih.gov |
| Mulliken Charge on Metal (M) | +0.75 e | Indicates the partial positive charge on the metal center after bonding. |
| Mulliken Charge on Coordinating Oxygen (O) | -0.62 e | Shows the electron density on the coordinating atoms of the ligand. |
Molecular Dynamics Simulations of Ligand-Substrate Interactions
Molecular dynamics (MD) simulations serve as a powerful computational microscope to probe the dynamic interactions between a ligand, such as [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-, and its surrounding environment or specific substrate molecules. While specific MD studies focusing exclusively on [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- are not extensively documented in the literature, the behavior of the core biphenyl scaffold and related derivatives has been the subject of such investigations. These studies provide crucial insights into the conformational dynamics and interaction patterns that are likely to govern the behavior of the target molecule.
The primary focus of MD simulations on biphenyl systems is often the torsional dynamics around the central aryl-aryl single bond. This rotation is what gives rise to atropisomerism, a key feature of many ortho-substituted biphenyls. The stability of these atropisomers and the energy barrier to their interconversion are highly dependent on the nature of the substituents and their interactions with the solvent or a host molecule. For instance, MD simulations have been employed to study the solvent influence on the conformation of biphenyl and its derivatives. In a CCl4 solution, it was found that intramolecular forces dominate the conformation, but the solvent tends to favor a smaller dihedral angle and a more compact molecular volume. researchgate.net
In the context of ligand-substrate interactions, MD simulations can elucidate the binding modes and affinity of biphenyl-based ligands to biological macromolecules, such as proteins. For example, a 2 μs MD simulation was conducted on biphenyl ligands interacting with human and murine programmed death-ligand 1 (PD-L1), a key target in cancer immunotherapy. nih.gov These simulations revealed the stability of the binding poses and identified the key intermolecular interactions, such as π-π stacking and hydrogen bonds, that contribute to the binding affinity. nih.gov The binding behavior of these ligands was found to be stable over the course of the simulation, underscoring their potential as inhibitors. nih.gov
A typical MD simulation protocol for a ligand-protein complex involves the following steps:
System Preparation: The initial coordinates of the ligand-protein complex, often obtained from docking studies or crystal structures, are prepared. The system is then solvated in a box of water molecules and counterions are added to neutralize the system.
Force Field Parameterization: A suitable force field, such as AMBER or GROMOS, is chosen to describe the interatomic interactions within the system. The ligand molecule is parameterized to be compatible with the chosen force field.
Minimization and Equilibration: The system is first energy-minimized to remove any steric clashes. This is followed by a period of equilibration, usually involving a gradual heating of the system to the desired temperature and pressure, while allowing the solvent molecules to relax around the solute.
Production Run: Once the system is equilibrated, a long production run is performed to generate a trajectory of the atomic motions over time.
Analysis: The trajectory is then analyzed to extract information about the ligand's binding mode, conformational changes in the protein, intermolecular interactions, and binding free energies.
The insights gained from such simulations are invaluable for understanding the dynamic nature of ligand-receptor recognition and for the rational design of new molecules with improved binding properties.
Spectroscopic Characterization (beyond identification) and its Correlation with Theoretical Models
Beyond simple structural confirmation, advanced spectroscopic techniques, when coupled with theoretical calculations, provide a detailed understanding of the electronic structure and conformational preferences of molecules like [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-. The correlation between experimental spectroscopic data and theoretical predictions, primarily from Density Functional Theory (DFT), is a powerful tool for the precise assignment of spectral features and for gaining insights that are not readily accessible through experimentation alone.
A significant area of investigation for biphenyl diols is the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts. The chemical shifts of protons and carbons are highly sensitive to the local electronic environment, which in turn is influenced by the molecule's conformation. DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO), have become a standard for computing NMR shielding constants. researchgate.net
A study on 5-5 lignin (B12514952) model dimers, which are structurally related to the target compound, evaluated the performance of ten different DFT functionals for the calculation of ¹H and ¹³C NMR chemical shifts. researchgate.net The functionals HSEH1PBE, mPW1PW91, and ωB97XD were found to provide the best correlation with experimental data, yielding strong correlation coefficients (r² ≥ 0.9988) and low corrected mean absolute errors (CMAEs ≤ 0.0611 ppm for ¹H and ≤ 1.19 ppm for ¹³C). researchgate.net This high level of accuracy allows for the confident assignment of complex NMR spectra and can even be used to distinguish between different conformers or isomers. researchgate.net
The following table presents a comparison of experimental and calculated ¹H NMR chemical shifts for a related compound, 3,3′-dimethoxy-5,5′-dimethyl-[1,1′-biphenyl]-2,2′-diol, using the ωB97XD functional, which demonstrated high accuracy. researchgate.net
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| OH | 5.39 | 5.36 | 0.03 |
| Ar-H | 6.85 | 6.83 | 0.02 |
| Ar-H | 6.74 | 6.70 | 0.04 |
| OCH3 | 3.88 | 3.87 | 0.01 |
| CH3 | 2.28 | 2.25 | 0.03 |
Data adapted from a study on related 5-5 lignin model dimers. researchgate.net
In addition to NMR, chiroptical spectroscopies like Electronic Circular Dichroism (ECD) are crucial for studying atropisomeric biphenyls. The ECD spectrum is highly sensitive to the molecule's three-dimensional structure, particularly its chirality. DFT and its time-dependent extension (TD-DFT) can be used to simulate ECD spectra. By comparing the calculated spectrum with the experimental one, the absolute configuration of the atropisomers can be determined. nih.gov This combined experimental and theoretical approach has been successfully used to assign the absolute configuration of configurationally stable atropisomers of biphenyls bearing two CR₂OH groups in the 2,2' positions. nih.gov
Furthermore, theoretical calculations can provide insights into the electronic properties that govern the spectroscopic behavior. Analysis of the Frontier Molecular Orbitals (HOMO and LUMO) can help to understand the nature of electronic transitions observed in UV-Vis and ECD spectra. The energy gap between the HOMO and LUMO is also an indicator of the molecule's chemical reactivity and stability. For a related compound, 4,4'-dimethoxy-1,1'-biphenyl, the HOMO-LUMO energy gap was calculated to be 4.57 eV, indicating a high degree of chemical stability.
The synergy between advanced spectroscopic measurements and high-level theoretical calculations is therefore indispensable for a comprehensive understanding of the structure-property relationships in complex molecules like [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy-.
Advanced Applications and Emerging Research Directions
Supramolecular Assembly and Self-Organization Involving [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Scaffolds
The inherent chirality and hydrogen-bonding capabilities of the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold make it a compelling building block for supramolecular chemistry. The self-assembly of this and related molecules can lead to the formation of ordered, higher-level structures with novel properties. While direct studies on the supramolecular assembly of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- are not extensively documented, research on closely related derivatives provides significant insights into its potential.
For instance, the crystal structure of 5,5'-Bis(hydroxymethyl)-3,3'-dimethoxybiphenyl-2,2'-diol, a derivative of the target compound, reveals a complex three-dimensional network established through hydrogen bonding. nih.govresearchgate.net In this structure, a 12-coordinated, 3-modal three-dimensional net with a novel topology was identified at the synthon level. nih.govresearchgate.net The dihedral angles between the phenyl rings in such substituted biphenyls typically range from 40-70°, contributing to their conformational flexibility and ability to form intricate assemblies. nih.govresearchgate.net The exo angles between the methoxy (B1213986) groups and the benzene (B151609) rings have been observed to deviate significantly from the expected 120°, indicating steric and electronic influences on the molecular geometry that can direct supramolecular organization. nih.govresearchgate.net
These findings suggest that the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold can similarly participate in predictable self-organization through intermolecular hydrogen bonds involving its hydroxyl groups and potential coordination interactions with the methoxy groups. The chirality of the molecule is expected to guide the formation of enantiomerically pure helical or other complex chiral supramolecular structures.
Table 1: Crystallographic Data for a Related Biphenyl (B1667301) Derivative
| Parameter | Value | Significance in Supramolecular Assembly |
|---|---|---|
| Compound | 5,5'-Bis(hydroxymethyl)-3,3'-dimethoxybiphenyl-2,2'-diol | Demonstrates the assembly potential of the core scaffold. |
| Dihedral Angle (between rings) | 40-70° | Influences molecular shape and packing. |
| Key Interactions | Hydrogen Bonding | Drives the formation of extended networks. |
| Resulting Structure | 3D 3-modal topology | Highlights the potential for novel and complex architectures. |
Applications in Chiral Sensing and Recognition
The development of sensors for the enantioselective recognition of chiral molecules is crucial in fields such as pharmacology, biochemistry, and materials science. The defined three-dimensional structure and chirality of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- make it a promising candidate for the design of chiral hosts for molecular recognition. Although specific applications of the parent compound in chiral sensing are an emerging area, the broader class of axially chiral biaryl diols has been successfully employed for this purpose. nih.govnih.gov
The principle behind their application in chiral sensing relies on the formation of diastereomeric complexes with the target enantiomers, which can be detected through various analytical techniques, such as fluorescence spectroscopy or nuclear magnetic resonance (NMR). The hydroxyl and methoxy groups of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- can act as hydrogen bond donors and acceptors, respectively, facilitating the binding of guest molecules. The chiral pocket created by the twisted biphenyl backbone provides the necessary steric and electronic discrimination between enantiomers.
For example, macrocycles incorporating binaphthyl units, which are structurally analogous to biphenyls, have demonstrated high enantioselectivity and sensitivity in the fluorescent recognition of chiral acids. nih.gov The formation of a structurally rigid host-guest complex can lead to significant changes in the fluorescence emission, allowing for the quantification of the enantiomeric excess of the analyte. nih.gov It is anticipated that [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- and its derivatives could be integrated into similar sensory systems.
Development of Metal-Organic Frameworks (MOFs) Utilizing [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Linkers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters connected by organic linkers. The properties of MOFs, such as their pore size, shape, and functionality, can be tuned by carefully selecting the metal and organic components. The [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold, when appropriately functionalized with coordinating groups like carboxylates, can serve as a chiral organic linker for the synthesis of novel MOFs.
Research has demonstrated the synthesis of three-dimensional MOFs using a derivative, biphenyl-2,2′-dimethoxy-4,4′-dicarboxylate, as the organic linker with various metal ions, including zinc(II), cadmium(II), and lead(II). rsc.org These MOFs exhibit interesting structural features, such as the formation of different secondary building units (SBUs) depending on the metal ion used. rsc.org For instance, with zinc(II), a Zn4O(O2C)6(H2O) SBU was formed, while with lead(II), Pb6O2(O2C)4 clusters were observed. rsc.org
The resulting MOFs have shown thermal stability up to 420°C and exhibit bluish luminescence, a property inherited from the aromatic biphenyl linker. rsc.org The introduction of the chiral and functionalized [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- core into MOF structures could lead to materials with potential applications in enantioselective separation, asymmetric catalysis, and chiral sensing.
Table 2: Properties of MOFs Synthesized with a [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Derivative
| Metal Ion | Resulting MOF Structure | Thermal Stability | Optical Property |
|---|---|---|---|
| Zinc(II) | 3D network with Zn4O SBU | Up to 420°C | Bluish emission |
| Cadmium(II) | Interpenetrated 3D networks | Up to 360°C | Bluish emission |
| Lead(II) | 3D network with Pb6O2 SBU | Up to 380°C | Bluish emission |
Bio-Inspired Catalysis with [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Derivatives
Bio-inspired catalysis seeks to mimic the high efficiency and selectivity of natural enzymes by designing synthetic catalysts that operate under mild conditions. anl.gov The chiral environment provided by [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- and its derivatives can be exploited in the development of asymmetric catalysts. While direct applications in bio-inspired systems are still in their infancy, the principles of using chiral scaffolds to create enzyme-like active sites are well-established.
The incorporation of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- into larger molecular structures, such as polymers or dendrimers, could create hydrophobic pockets that mimic the active sites of enzymes. The hydroxyl and methoxy groups can participate in substrate binding and activation, while the chiral backbone induces enantioselectivity in the catalyzed reaction.
For example, bio-inspired catalysts for proton reduction have been developed using nickel complexes with sulfur-rich ligands, mimicking the active site of hydrogenase enzymes. anl.gov Similarly, the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- scaffold could be functionalized with catalytically active metal centers to create artificial metalloenzymes for a variety of chemical transformations.
Future Perspectives and Challenges in [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- Research
The exploration of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- and its derivatives in advanced applications is a promising and rapidly evolving field. However, several challenges and opportunities lie ahead.
Future Perspectives:
Design of Novel Chiral Ligands: Further functionalization of the [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- backbone could lead to a new class of chiral ligands for asymmetric catalysis, with potential applications in the synthesis of pharmaceuticals and fine chemicals.
Development of Advanced Porous Materials: The use of this scaffold in the synthesis of chiral MOFs and other porous polymers could result in materials with superior performance in enantioselective separations and heterogeneous catalysis.
Creation of Sophisticated Molecular Machines: The principles of supramolecular assembly could be harnessed to construct dynamic molecular systems based on this chiral unit, leading to the development of molecular switches, motors, and sensors.
Biomimetic Systems: The design of more sophisticated bio-inspired catalysts that closely mimic the structure and function of natural enzymes is a key area for future research.
Challenges:
Scalable Synthesis: The enantioselective synthesis of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- can be challenging and expensive, which may limit its large-scale applications. Developing more efficient and cost-effective synthetic routes is crucial.
Structural Characterization: A detailed understanding of the supramolecular interactions and the precise three-dimensional structures of assemblies and host-guest complexes is necessary for rational design, requiring advanced analytical techniques.
Stability and Recyclability: For practical applications in catalysis and separation, the long-term stability and recyclability of materials derived from this scaffold need to be thoroughly investigated and improved.
Broader Application Scope: While the potential is evident, more extensive research is needed to demonstrate the practical utility of [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy--based systems in a wider range of applications.
Q & A
Basic: What are the critical safety protocols for handling [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and approved eye protection to prevent skin/eye contact. Use respirators if ventilation is insufficient .
- Ventilation: Ensure fume hoods or local exhaust systems are operational to avoid inhalation of dust or vapors .
- Spill Management: Avoid dust formation; use inert absorbents (e.g., vermiculite) and dispose of contaminated materials as hazardous waste .
- Fire Safety: Use water fog, CO₂, or dry chemical extinguishers. Firefighters must wear self-contained breathing apparatus due to toxic gas emissions (e.g., NOx, CO) .
Basic: How can researchers synthesize [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- with high purity?
Answer:
- Proton-Coupled Electron Transfer (PCET) Method: React para-substituted phenol with FeIII–MnIV complexes to generate phenoxyl radicals, followed by bimolecular homocoupling. GC-MS quantification confirms >95% purity .
- Alternative Routes: Palladium-catalyzed cross-coupling of halogenated precursors, with purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .
Basic: What analytical techniques are recommended for structural characterization of this compound?
Answer:
- NMR Spectroscopy: Use - and -NMR to confirm methoxy (–OCH₃) and diol (–OH) groups. Compare with reference data for 3,3'-dimethoxy derivatives .
- Mass Spectrometry: High-resolution ESI-MS (e.g., m/z 246.2 for [M-H]⁻) validates molecular weight .
- X-ray Crystallography: Resolve stereochemistry and confirm biphenyl torsion angles (e.g., nitro-substituted analogs in ).
Advanced: How does this compound function as a ligand in transition-metal catalysis?
Answer:
- Hydroformylation Catalysis: The phosphine-modified derivative (e.g., BiPhePhos) coordinates to Rh or Ru centers, enabling regioselective alkene hydroformylation. Steric bulk from tert-butyl groups enhances selectivity .
- Asymmetric Catalysis: Chiral variants (e.g., Cl-MeO-BIPHEP) act as ligands in gold-catalyzed enantioselective transformations, leveraging methoxy groups for π–π interactions .
Advanced: What reaction mechanisms involve [1,1'-Biphenyl]-2,2'-diol, 6,6'-dimethoxy- as an intermediate?
Answer:
- Oxidative Coupling: Under Fe/Mn-oxo catalysts, the compound forms via PCET, where phenolic C–O bonds are cleaved and reformed through radical intermediates .
- Phosphonation: Palladium-mediated C–P bond formation at the 6,6′-positions generates diphosphonic acids for hybrid materials .
Advanced: How can researchers resolve contradictions in structural assignments of biphenyl derivatives?
Answer:
- Case Study: A marine metabolite initially misassigned as a binaphthalenetetrol was corrected to a tetrabrominated diphenyl ether via comparative NMR and X-ray analysis .
- Methodology: Combine synthetic replicates with advanced spectral cross-validation (e.g., 2D NMR, isotopic labeling) to confirm regioisomerism .
Advanced: What computational tools model the electronic properties of this compound for catalytic applications?
Answer:
- DFT Calculations: Simulate frontier molecular orbitals (HOMO/LUMO) to predict redox behavior. Methoxy groups lower oxidation potentials, enhancing electron-donating capacity .
- Molecular Dynamics: Model ligand–metal interactions (e.g., Rh–P bond distances) to optimize catalytic activity .
Advanced: How does chirality in 6,6'-dimethoxy derivatives influence their utility in materials science?
Answer:
- Liquid Crystal Dopants: Chiral biphenyls with 2,2′-substituents induce helical twisting in nematic phases, critical for display technologies. Enantiopure synthesis (>95% ee) via chiral auxiliaries is required .
- Hybrid Materials: Phosphonated derivatives anchor to mesoporous alumina, enhancing antioxidant activity through improved surface dispersion .
Basic: What environmental precautions are necessary when disposing of this compound?
Answer:
- Waste Treatment: Incinerate in EPA-approved facilities with scrubbers to neutralize acidic gases (e.g., HBr). Avoid release into waterways due to bioaccumulation risks .
- Biodegradability: No data available; assume persistence and use closed-loop recycling in lab workflows .
Advanced: How can researchers optimize the compound’s antioxidant activity for biomedical applications?
Answer:
- Mesoporous Support: Immobilize 3,3′-dimethoxy-5,5′-di-2-propenyl derivatives on alumina (BET surface area >300 m²/g) to enhance stability and controlled release .
- Structure–Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., –CHO at 3,3′) to improve radical scavenging efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
